molecular formula C11H11ClN4O2 B14423951 Ethyl [2-(1H-benzimidazol-2-yl)hydrazinylidene](chloro)acetate CAS No. 80350-86-3

Ethyl [2-(1H-benzimidazol-2-yl)hydrazinylidene](chloro)acetate

Cat. No.: B14423951
CAS No.: 80350-86-3
M. Wt: 266.68 g/mol
InChI Key: XEYOLILUPSLMCZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate typically involves the reaction of benzimidazole derivatives with hydrazine and chloroacetic acid. One common method includes the condensation of 2-chloromethylbenzimidazole with ethyl hydrazinoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an ethanol solvent to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Properties

CAS No.

80350-86-3

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylhydrazinylidene)-2-chloroacetate

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-10(17)9(12)15-16-11-13-7-5-3-4-6-8(7)14-11/h3-6H,2H2,1H3,(H2,13,14,16)

InChI Key

XEYOLILUPSLMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=NC2=CC=CC=C2N1)Cl

Origin of Product

United States

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